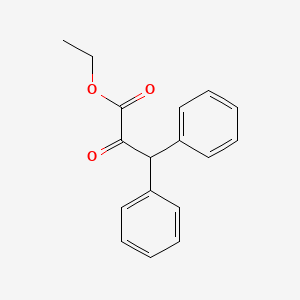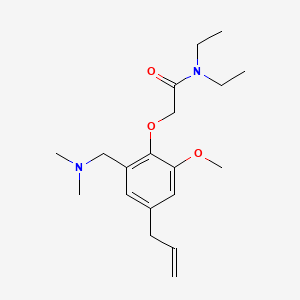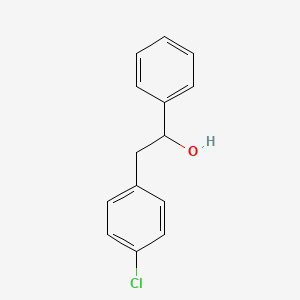![molecular formula C18H23NO2 B14739739 [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate CAS No. 6383-64-8](/img/structure/B14739739.png)
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate is an organic compound with a complex structure that includes an ethylanilino group, a dimethylhexenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethylanilino Group: This can be achieved by reacting aniline with ethyl bromide under basic conditions.
Construction of the Dimethylhexenyl Group: This involves the alkylation of a suitable precursor, such as 2,3-dimethylbut-2-ene, with an appropriate halide.
Coupling of the Two Fragments: The ethylanilino and dimethylhexenyl groups are then coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Acetate Ester: Finally, the acetate ester is formed by reacting the coupled product with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [6-(N-methylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] propionate
- [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] butyrate
Uniqueness
The unique combination of the ethylanilino group and the dimethylhexenyl group in [6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate provides distinct chemical properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
6383-64-8 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate |
InChI |
InChI=1S/C18H23NO2/c1-6-19(17-11-8-7-9-12-17)14-10-13-18(5,15(2)3)21-16(4)20/h7-9,11-12H,2,6,14H2,1,3-5H3 |
InChI Key |
JEMATAHMMILYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#CC(C)(C(=C)C)OC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


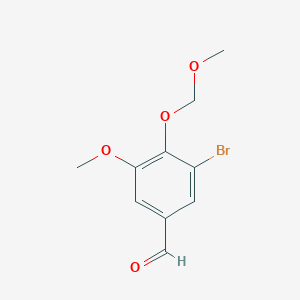

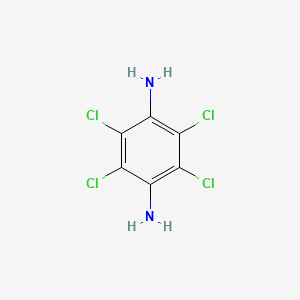
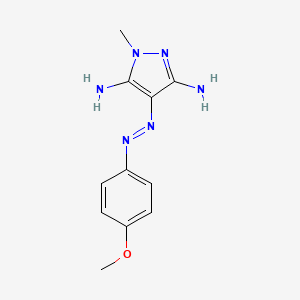
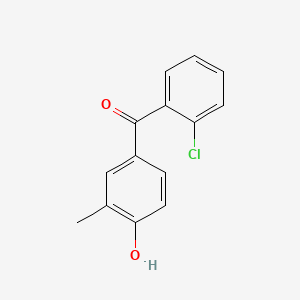
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
